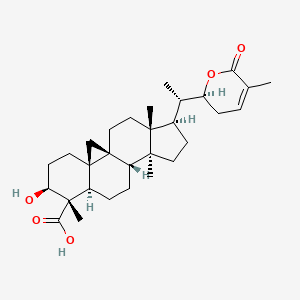
Abrusogenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Abrusogenin is a sweet-tasting saponin occurring naturally. It may have cytotoxic properties.
Aplicaciones Científicas De Investigación
Medicinal Applications
1.1 Antimicrobial Properties
Research indicates that abrusogenin exhibits antimicrobial activity, particularly against various bacterial strains. A study demonstrated that extracts from Abrus precatorius leaves, including this compound, showed significant inhibition of pathogenic bacteria, suggesting its potential as a natural antimicrobial agent .
1.2 Antiplasmodial Activity
In vitro studies have shown that this compound and other compounds from Abrus precatorius can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The n-hexane fraction containing this compound demonstrated a notable reduction in parasitemia in treated mice, indicating its potential as an alternative treatment for malaria .
1.3 Antischistosomal Potential
Recent molecular docking studies identified this compound as a promising candidate for treating schistosomiasis, a disease caused by parasitic worms. The compound showed high binding affinity to purine nucleoside phosphorylase of Schistosoma mansoni, suggesting that it could be developed into a novel antischistosomal drug .
Pharmaceutical Development
2.1 Sweetener Applications
this compound is also explored as a natural sweetener. Patents have been filed for the use of compounds derived from Abrus precatorius, including this compound, as sugar substitutes in food products. These compounds are noted for their ability to mimic the taste profile of sucrose without the associated health risks of synthetic sweeteners .
2.2 Toxicity Studies
Despite its beneficial applications, this compound is subject to toxicity concerns. Case studies have reported severe poisoning incidents due to the ingestion of Abrus precatorius seeds, which contain abrin, a toxic lectin closely related to this compound. Symptoms include gastrointestinal distress and neurological complications, necessitating careful dosage and application in therapeutic contexts .
Case Studies
3.1 Toxicity Case Report
A notable case involved a young girl who experienced severe symptoms after consuming A. precatorius seeds. Her treatment highlighted the need for awareness regarding the toxic potential of this plant, despite the therapeutic promise of its compounds like this compound .
3.2 Clinical Trials on Fertility
Studies evaluating the effects of Abrus precatorius extracts on reproductive health indicated that high doses may adversely affect fertility by disrupting testosterone levels and causing testicular atrophy in animal models . These findings underscore the need for further research into dosage and safety profiles.
Summary of Biological Activities
Toxicity Risk Assessment
Propiedades
Número CAS |
124962-07-8 |
|---|---|
Fórmula molecular |
C30H44O6 |
Peso molecular |
484.7 g/mol |
Nombre IUPAC |
(1S,3R,6S,7S,8R,11S,12S,15R,16R)-6-hydroxy-7,12,16-trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid |
InChI |
InChI=1S/C30H44O5/c1-17-6-7-20(35-24(17)32)18(2)19-10-12-27(4)21-8-9-22-28(5,25(33)34)23(31)11-13-29(22)16-30(21,29)15-14-26(19,27)3/h6,18-23,31H,7-16H2,1-5H3,(H,33,34)/t18-,19+,20-,21-,22-,23-,26+,27-,28-,29+,30-/m0/s1 |
Clave InChI |
NXMRMNOPYPGVLG-IHYQVECHSA-N |
SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C(=O)O)O)C)C |
SMILES isomérico |
CC1=CC[C@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H]([C@@]6(C)C(=O)O)O)C)C |
SMILES canónico |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C(=O)O)O)C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Abrusogenin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















